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Compound of Interest

Compound Name: Hodgkinsine B

Cat. No.: B15618118

An enantioselective total synthesis of the complex alkaloid (-)-Hodgkinsine B has been a
significant challenge in organic chemistry due to the molecule's intricate structure, which
features multiple quaternary stereocenters. This document provides detailed application notes
and protocols on the successful synthesis, primarily focusing on the convergent and modular
diazene-directed assembly strategy. This approach allows for the stereocontrolled union of
cyclotryptamine fragments to construct the core of (-)-Hodgkinsine B.

Synthetic Strategies and Logic

The core challenge in synthesizing oligocyclotryptamine alkaloids like (-)-Hodgkinsine B is the
precise and stereocontrolled formation of C3a—C3a’' and C3a—C7' carbon-carbon bonds, which
create sterically congested quaternary stereocenters.[1] Several strategies have been
developed, with a notable approach being a convergent synthesis that assembles intact
cyclotryptamine units.

Diazene-Directed Assembly Strategy

This strategy relies on the sequential coupling of cyclotryptamine monomers. The key steps
involve:

e Functionalization of Monomers: Rhodium (Rh)- and Iridium (Ir)-catalyzed C-H amination
reactions are used to prepare C3a- and C7-functionalized cyclotryptamine monomers.[1][2]
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o Diazene Formation: A novel methodology for synthesizing aryl-alkyl diazenes is employed.
This involves the silver-promoted addition of electronically attenuated hydrazine nucleophiles
to C3a-bromocyclotryptamines.[1][2][3][4][5]

o Convergent Assembly: The functionalized monomers are assembled in a directed manner to
form complex bis- and tris-diazene intermediates.[1][2][3][4]

o Stereoselective Bond Formation: Photoextrusion of dinitrogen from the diazene
intermediates triggers the formation of the critical C-C bonds, setting the quaternary
stereocenters with complete stereochemical control.[1][2][3][4]
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Caption: Retrosynthetic analysis of the diazene-directed assembly.

Alternative Synthetic Approaches

Other notable strategies for constructing the core structures of related alkaloids include:

o Asymmetric Intramolecular Heck Cyclization: Developed by Overman, this method
establishes the key C3a—C7' stereocenter.[1][2] The synthesis of (-)-Hodgkinsine B via this
route achieved 83% enantiomeric excess.[1]

» Diastereoselective a-Arylation: A synthesis by Willis sets the C3a-C7' stereocenter through a
substrate-controlled a-arylation of an oxindole.[1][2][6] This approach begins with a PIFA-
induced oxidative dimerization to form a meso-chimonanthine intermediate, which is then
desymmetrized.[6]

o Asymmetric Arylation of Tryptamides: MacMillan's group developed a catalyst-controlled
method for introducing the C3a—C7' linkages with excellent stereocontrol.[1][2]
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Willis's Enantioselective Synthesis Workflow
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Caption: Key transformations in the Willis total synthesis.

Experimental Protocols

The following protocols are based on the diazene-directed assembly strategy for (-)-
Hodgkinsine B.

Protocol 1: Synthesis of C3a-C7' Dimeric Diazene (+)-32
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This protocol details the coupling of two distinct cyclotryptamine monomers to form the head-to-
tail dimeric diazene, a key building block.

e Materials: C3a-bromocyclotryptamine (+)-26, C7-cyclotryptamine hydrazide (-)-31, silver(l)
trifluoromethanesulfonate (AgOTf), 2,6-lutidine, anhydrous toluene.

e Procedure: a. To a solution of hydrazide (-)-31 (1.0 equiv) and bromocyclotryptamine (+)-26
(1.5 equiv) in anhydrous toluene at 0 °C, add 2,6-lutidine (3.0 equiv). b. Add AgOTf (2.0
equiv) portion-wise to the stirring mixture. c. Allow the reaction to warm to room temperature
and stir for 12 hours. d. Quench the reaction with saturated aqueous NaHCOs solution and
extract with ethyl acetate. e. Combine the organic layers, dry over Na=SOa, filter, and
concentrate under reduced pressure. f. Purify the residue by flash column chromatography
(silica gel) to yield the dimeric diazenes (+)-32 and (-)-33 as a mixture of diastereomers.

Protocol 2: Rh-Catalyzed C-H Amination of Dimer (+)-32

This step functionalizes the C3a'-position of the dimeric diazene in preparation for coupling with
a third cyclotryptamine unit.

o Materials: Dimeric diazene (+)-32, Rhz(esp)z, 2,6-di-tert-butyl-4-methylpyridine (DTBMP),
N,N'-bis(2,6-diisopropylphenyl)sulfamide, magnesium oxide (MgO), iodobenzene diacetate
(Phl(OACc)2), anhydrous dichloromethane (DCM).

e Procedure: a. To a flask charged with Rhz(esp)z (0.025 equiv), add anhydrous DCM. b. Add
the sulfamide (1.5 equiv), DTBMP (0.2 equiv), and MgO (2.5 equiv). c. Add a solution of
dimeric diazene (+)-32 (1.0 equiv) in DCM. d. Cool the mixture to 0 °C and add PhI(OAc):
(1.5 equiv). e. Stir the reaction at room temperature for 10 hours. f. Filter the reaction mixture
through a pad of Celite and concentrate the filtrate. g. Purify the crude product by flash
column chromatography to afford the sulfamate ester (+)-34.

Protocol 3: Final Assembly and Photolysis to Trimer
(-)-37

This protocol describes the coupling of the third monomer and the subsequent photolytic
extrusion of dinitrogen to form the tricyclic core.
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o Materials: Sulfamate ester (+)-34, C3a-amine (+)-28, potassium carbonate (K2COs), N,N-
dimethylformamide (DMF), sodium periodate (NalOa4), methanol, water.

e Procedure (Diazene Formation): a. To a solution of sulfamate ester (+)-34 (1.0 equiv) in
DMF, add K2COs (5.0 equiv) and amine (+)-28 (1.5 equiv). b. Stir the mixture at room
temperature for 12 hours. c. After consumption of the starting material (monitored by TLC),
add a solution of NalOa (3.0 equiv) in water/methanol. d. Stir for an additional 2 hours. e.
Extract the mixture with ethyl acetate, wash with brine, dry over Na2SOa4, and concentrate. f.
Purify by chromatography to yield the bis-diazene trimer (+)-36.

e Procedure (Photolysis): a. Dissolve the bis-diazene trimer (+)-36 in anhydrous, degassed
toluene. b. Irradiate the solution with a 300 nm light source in a photochemical reactor for 19
hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate
the reaction mixture under reduced pressure. e. Purify the residue by flash column
chromatography to yield the trimer (-)-37.

Protocol 4: Final Deprotection and Reduction to (-)-
Hodgkinsine B

The final steps involve removing all protecting groups and reducing the amide functionalities to
yield the natural product.

o Materials: Trimer (-)-37, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), anhydrous
tetrahydrofuran (THF).

e Procedure: a. Dissolve trimer (-)-37 in anhydrous THF. b. Add Red-Al (65 wt % solution in
toluene, excess) dropwise at room temperature. c. Heat the reaction mixture to reflux and stir
for 6 hours. d. Cool the reaction to 0 °C and quench carefully by the sequential addition of
water, 15% aqueous NaOH, and water. e. Filter the resulting suspension and extract the
filtrate with ethyl acetate. f. Dry the combined organic layers over Na=SOa, filter, and
concentrate to provide crude (-)-Hodgkinsine B. g. Further purification can be achieved by
preparative HPLC if necessary.

Data Presentation

The efficiency and stereoselectivity of the key synthetic steps are summarized below.
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Table 1: Key Reaction Yields in the Diazene-Directed

Synthesis
Step Reactants Product Yield (%) Reference
Dimerization of Dimeric Diazene
(+)-26 and (-)-31 45 [1]
Monomers (+)-32
Rh-catalyzed C- Dimeric Diazene Sulfamate Ester - 2]
H Amination (+)-32 (+)-34
Coupling and o
o ) Bis-Diazene
Oxidation to Bis- (+)-34 and (+)-28 ) 86 (2 steps) [1]
_ Trimer (+)-36
Diazene

Photolysis of Bis-  Bis-Diazene )
) ) Trimer (-)-37 41 [1]
Diazene Trimer (+)-36

Global Reduction o
(-)-Hodgkinsine

to (-)- Trimer (-)-37 3 (3) 70 (2 steps) [1]
Hodgkinsine B

ble 2: ion Yields in the Willis Svnthesi

Stereoselec

Step Reactants Product Yield (%) . Reference
tivity (er)
N-
o meso-
Oxidative methoxycarb ) )
chimonanthin 25 N/A [6]

Dimerization onyl-
. e (C)
tryptamine

Desymmetriz  meso- )
Intermediate

ation / Boc chimonanthin E 76 >99.5:0.5 [6]
Installation e (C)
Brominated o )
Intramolecula ] Tricyclic Core Single
) Intermediate 57-77 ) [6]
r a-Arylation G H Diastereomer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-
Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of
Cyclotryptamines - PMC [pmc.ncbi.nim.nih.gov]

e 2. dspace.mit.edu [dspace.mit.edu]
e 3. pubs.acs.org [pubs.acs.org]

e 4. Concise Synthesis of (-)-Hodgkinsine, (-)-Calycosidine, (-)-Hodgkinsine B, (-)-
Quadrigemine C, and (-)-Psycholeine via Convergent and Directed Modular Assembly of
Cyclotryptamines - PubMed [pubmed.ncbi.nim.nih.gov]

Directed Modular Assembly of Cyclotryptamines - Journal of the American Chemical Society
- Figshare [acs.figshare.com]

e 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

« To cite this document: BenchChem. [Enantioselective total synthesis of (-)-Hodgkinsine B].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618118#enantioselective-total-synthesis-of-
hodgkinsine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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